molecular formula C12H9FN2O2 B3307055 3-Fluoro-2-nitro-N-phenylaniline CAS No. 930791-49-4

3-Fluoro-2-nitro-N-phenylaniline

Cat. No.: B3307055
CAS No.: 930791-49-4
M. Wt: 232.21 g/mol
InChI Key: SCIYSKBYASCGGP-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitro-N-phenylaniline: is an organic compound with the molecular formula C₁₂H₉FN₂O₂ It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-nitro-N-phenylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoronitrobenzene with aniline in the presence of a base such as potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction mixture is then poured into a saturated aqueous ammonium chloride solution and extracted with dichloromethane to obtain the crude product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium tert-butoxide in N,N-dimethylformamide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Specific conditions vary, but common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

    Reduction: 3-Fluoro-2-amino-N-phenylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-2-nitro-N-phenylaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable intermediate for creating more complex molecules.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as part of drug discovery programs.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its fluorine and nitro substituents provide unique properties that can be exploited in various applications.

Mechanism of Action

The mechanism of action for 3-Fluoro-2-nitro-N-phenylaniline largely depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the transition state. In reduction reactions, the nitro group is converted to an amino group through a series of hydrogenation steps, often involving the formation of nitroso and hydroxylamine intermediates .

Comparison with Similar Compounds

  • 2-Fluoro-N-phenylaniline
  • 4-Fluoro-2-nitro-N-phenylaniline
  • 2-Nitro-N-phenylaniline

Comparison: 3-Fluoro-2-nitro-N-phenylaniline is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the fluorine atom at the third position can affect the electron density of the ring and the overall stability of the compound compared to its analogs .

Properties

IUPAC Name

3-fluoro-2-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIYSKBYASCGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658057
Record name 3-Fluoro-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930791-49-4
Record name 3-Fluoro-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium tertbutoxide (1.2 g, 12.58 mmol) was added portionwise to a stirred solution of 1,3-difluoro-2-nitrobenzene (1 g, 6.29 mmol) and phenylamine (1.15 mL, 12.58 mmol) in a hydrous DMF (5 mL) under a nitrogen atmosphere at RT and stirring was continued for 20 h. The mixture was poured into an aqueous solution of NH4Cl and extracted with EtOAc (150 mL). The organic layer was washed with brine, then dried and concentrated in vacuo and the resulting residue was purified by column chromatography (Si—PCC, gradient 0-15% EtOAc in cyclohexane) affording (3-Fluoro-2-nitrophenyl)phenylamine as a red solid (1.06 g, 73%). LCMS: RT 3.80 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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